5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile

Description

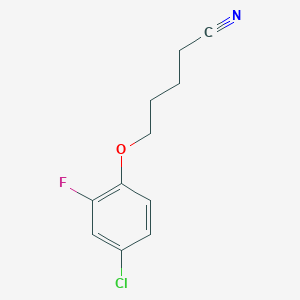

5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile is a nitrile derivative featuring a phenoxy group substituted with chlorine (4-position) and fluorine (2-position) attached to a pentanenitrile chain. Its molecular formula is C₁₁H₁₁ClFNO, with a molecular weight of 227.45 g/mol.

Properties

IUPAC Name |

5-(4-chloro-2-fluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQKZKWKEZDVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12ClFNO

- Molecular Weight : 239.68 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-fluorophenol with pentanenitrile under specific conditions. The reaction mechanism can include nucleophilic substitution where the phenolic oxygen acts as a nucleophile.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related phenoxy compounds can inhibit the proliferation of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L1210 (mouse leukemia) | <10 |

| Related Phenoxy Compounds | A549 (lung cancer) | <15 |

| Related Phenoxy Compounds | MCF7 (breast cancer) | <20 |

These values suggest that the compound may be effective at low concentrations, indicating a potent biological activity.

The mechanism of action for compounds in this class often involves the disruption of cellular processes such as DNA synthesis and repair. For instance, the inhibition of thymidine incorporation has been noted, suggesting interference with nucleotide metabolism, which is critical for cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on Pain Management :

- Agrochemical Applications :

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions of 5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4 | Carboxylic acids, ketones |

| Reduction | LiAlH4 | Alcohols, amines |

| Substitution | NaOCH3 | Various derivatives |

Research indicates potential biological activities, including antimicrobial and antifungal properties. The compound's structure enhances its interaction with biological membranes, making it a candidate for drug development.

Table 2: Biological Activities and Efficacy

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Activity against fungal strains | |

| Anticancer | Growth inhibition in cancer cell lines |

Medicinal Chemistry

This compound is explored for its potential use in drug development. Its structural analogs have shown promise as voltage-gated sodium channel blockers, which are crucial in managing pain and neurological disorders.

Case Study: Voltage-Gated Sodium Channel Blockers

A study on structural analogs demonstrated that compounds similar to this compound exhibited significant potency in blocking sodium channels involved in chronic pain pathways, with improved therapeutic indices compared to existing medications like carbamazepine (CBZ) and lamotrigine (LTG) .

Industrial Applications

The compound is also utilized in the production of agrochemicals and specialty chemicals due to its unique chemical structure. Its applications extend to:

- Agrochemicals : As an intermediate for developing herbicides or pesticides.

- Specialty Chemicals : In the formulation of advanced materials such as OLEDs (Organic Light Emitting Diodes).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. (±)-2-(4-Chlorophenyl)-4-hydroxypentanenitrile

- Structure : A chlorophenyl group (4-Cl) and hydroxyl group (4-OH) on a pentanenitrile chain.

- Molecular Formula: C₁₁H₁₂ClNO₂ (MW: 225.67 g/mol).

- Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound’s ether-linked phenoxy group.

2.2. Procorum (Algocor)

- Structure: A complex pentanenitrile derivative with methoxy groups, a phenethyl methylamino group, and a trimethoxyphenyl substituent.

- Molecular Formula : C₂₆H₃₇Cl₂N₃ (MW: 470.51 g/mol ).

- Key Differences: The tertiary amine and methoxy groups confer calcium channel-blocking activity, as seen in its use for cardiovascular diseases. The target compound’s halogenated phenoxy group lacks these pharmacophoric features but may offer improved metabolic stability due to fluorine .

2.3. 5-(Dimethylamino)pentanenitrile

- Structure: A dimethylamino group (-N(CH₃)₂) on the pentanenitrile chain.

- Molecular Formula : C₇H₁₄N₂ (MW: 126.20 g/mol ).

- Key Differences: The electron-donating dimethylamino group increases nucleophilicity, contrasting with the electron-withdrawing Cl/F substituents in the target compound.

2.4. Sulforaphane Nitrile (5-Methylsulfinylpentanenitrile)

- Structure : A methylsulfinyl group (-S(O)CH₃) on the pentanenitrile chain.

- Molecular Formula: C₆H₁₁NOS (MW: 145.22 g/mol).

- Key Differences: The sulfinyl group enhances reactivity in nucleophilic substitutions, whereas the target compound’s phenoxy group provides steric hindrance and stability. Sulforaphane nitrile is a glucosinolate-derived flavor compound, while the target’s halogenated structure suggests agrochemical utility .

2.5. 5-(Methylthio)pentanenitrile

- Structure : A methylthio group (-SCH₃) on the pentanenitrile chain.

- Molecular Formula : C₆H₁₁NS (MW: 129.22 g/mol ).

- Key Differences: The thioether group contributes to odor activity (e.g., OAV > 9.2 in rapeseed oil), unlike the non-volatile halogenated target compound. Thermal degradation pathways differ: methylthio nitriles form at lower temperatures (150°C), while halogenated aromatics require higher stability .

Key Findings

- Thermal Stability: Halogenated phenoxy groups enhance thermal resistance compared to aliphatic nitriles (e.g., 5-(methylthio)pentanenitrile), which degrade at lower temperatures .

- Bioactivity : The halogenated aromatic core may confer herbicidal or antimicrobial activity, distinct from Procorum’s cardiovascular effects or Sulforaphane nitrile’s role in plant defense .

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 4-chloro-2-fluorophenol is deprotonated using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting phenoxide ion reacts with 5-bromopentanenitrile at elevated temperatures (80–120°C) to form the ether linkage. Catalytic phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating ion pairing in heterogeneous systems.

Table 1: Optimization of SNAr Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 100 | 12 | 68 |

| NaH | DMSO | 120 | 8 | 72 |

| Cs2CO3 + TBAB | Acetone | 80 | 6 | 85 |

The use of cesium carbonate with TBAB in acetone achieves superior yields (85%) due to enhanced nucleophilicity and reduced side reactions.

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction offers a mild alternative for constructing the ether bond, particularly useful for acid-sensitive substrates. This method employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh3) to mediate the coupling between 4-chloro-2-fluorophenol and 5-hydroxypentanenitrile.

Key Considerations

-

Stoichiometry : A 1:1 ratio of phenol to alcohol is critical, with excess DIAD (1.5 equiv) and PPh3 (1.5 equiv) driving the reaction to completion.

-

Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and inertness.

Table 2: Mitsunobu Reaction Parameters

| Azodicarboxylate | Phosphine | Solvent | Yield (%) |

|---|---|---|---|

| DEAD | PPh3 | THF | 78 |

| DIAD | PPh3 | DCM | 82 |

| DIAD | PMe3 | THF | 65 |

The DIAD/PPh3 system in DCM achieves 82% yield, balancing reactivity and side-product formation.

Williamson Ether Synthesis

Williamson ether synthesis remains a cornerstone for ether preparation, leveraging alkoxide intermediates. Here, the sodium salt of 4-chloro-2-fluorophenol reacts with 5-bromopentanenitrile in refluxing ethanol or acetone.

Challenges and Solutions

-

Moisture Sensitivity : Anhydrous conditions are mandatory to prevent hydrolysis of the nitrile group.

-

Side Reactions : Competing elimination (e.g., formation of pentenenitrile) is mitigated by using mild bases like sodium ethoxide.

Table 3: Williamson Ether Synthesis Outcomes

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOEt | Ethanol | 70 | 70 |

| KOtBu | Acetone | 60 | 75 |

| NaH | THF | 50 | 68 |

Potassium tert-butoxide in acetone provides optimal results (75% yield) with minimal byproducts.

Ultrasound-Assisted Synthesis

Recent advances employ ultrasound irradiation to accelerate etherification. This method reduces reaction times from hours to minutes by enhancing mass transfer and cavitation effects.

Procedure and Efficiency

A mixture of 4-chloro-2-fluorophenol, 5-bromopentanenitrile, and potassium carbonate in acetonitrile is subjected to ultrasound (40 kHz, 300 W) at 50°C. The reaction completes in 2 hours with an 88% yield, surpassing conventional heating methods.

Table 4: Ultrasound vs. Conventional Heating

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional | 12 | 68 |

| Ultrasound | 2 | 88 |

Ultrasound promotes faster kinetics and higher purity by minimizing thermal degradation.

Catalytic Cyanation Approaches

Alternative routes involve cyanation of pre-formed ether intermediates. For example, 5-(4-Chloro-2-fluoro-phenoxy)pentanal may be converted to the nitrile via a Strecker synthesis or using cyanating agents like potassium cyanide (KCN) under acidic conditions.

| Agent | Catalyst | Yield (%) |

|---|---|---|

| KCN | HCl | 75 |

| TMSCN | ZnI2 | 90 |

| Acetone cyanohydrin | H2SO4 | 80 |

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for 5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile?

- Methodological Answer : Optimize reaction conditions using a nucleophilic aromatic substitution (SNAr) approach. Key factors include:

- Temperature : Conduct reactions at 80–100°C to balance reactivity and side-product formation.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve nucleophilic attack efficiency .

- Catalyst : Incorporate potassium carbonate or cesium fluoride to enhance phenoxide ion formation.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile product from unreacted starting materials .

Q. What physicochemical properties are critical for handling and reactivity?

- Methodological Answer : Key properties include:

- Boiling Point : Predicted at ~395°C, requiring high-temperature stability during synthesis .

- Density : ~1.115 g/cm³ at 20°C, influencing solvent compatibility in biphasic reactions.

- Hydrophobicity : LogP values (predicted via computational tools) guide solubility in organic vs. aqueous phases for extraction protocols .

Q. Which analytical methods are recommended for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to resolve impurities.

- GC-MS : Suitable for detecting volatile byproducts (e.g., unreacted phenols) with a DB-5MS column and helium carrier gas .

- NMR : ¹H and ¹³C NMR (in CDCl₃) to confirm structural integrity and quantify residual solvents .

Advanced Research Questions

Q. How do structural modifications influence biological activity in pentanenitrile derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups : The 4-chloro-2-fluoro-phenoxy group enhances electrophilicity, potentially improving receptor binding (e.g., estrogen receptor β selectivity observed in fluorinated analogs) .

- Chain Length : Extending the pentanenitrile chain alters steric hindrance; molecular docking studies can predict binding affinity changes .

- Metabolomics Analysis : Serum pharmacochemistry identifies active metabolites (e.g., sulfur-containing derivatives) to correlate structure with in vivo efficacy .

Q. What strategies resolve contradictions in impurity profiling data?

- Methodological Answer :

- Multi-Modal Analysis : Combine HPLC-UV, LC-MS/MS, and ion chromatography to differentiate isobaric impurities (e.g., N-norverapamil vs. desmethyl analogs in related nitriles) .

- Synthetic Controls : Introduce isotopically labeled standards (e.g., ¹³C-nitrogen) to trace impurity origins during synthesis .

Q. How can metabolomics elucidate the mechanism of action for nitrile-containing compounds?

- Methodological Answer :

- Serum Pharmacochemistry : Incubate the compound with hepatic microsomes to identify phase I/II metabolites via UPLC-QTOF-MS.

- Pathway Enrichment : Use KEGG or MetaboAnalyst to map metabolites (e.g., sulfur-containing intermediates) to pathways like thyroid hormone synthesis, as seen in goiter studies .

Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar nitriles?

- Methodological Answer : Discrepancies arise from:

- Reagent Purity : Impurities in starting materials (e.g., 4-chloro-2-fluorophenol) reduce effective molar ratios.

- Moisture Sensitivity : Nitrile intermediates hydrolyze to amides in humid conditions; use anhydrous solvents and inert atmospheres .

- Catalyst Efficiency : Cesium fluoride outperforms potassium carbonate in moisture-prone setups but increases cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.